Product packaging for 2,4,5-Trichlorophenyl butyrate(Cat. No.:CAS No. 90842-37-8)

2,4,5-Trichlorophenyl butyrate

Cat. No.: B14355976
CAS No.: 90842-37-8
M. Wt: 267.5 g/mol
InChI Key: WPMBWUAEMMVHOS-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl butyrate (CAS 90842-37-8) is an organic chemical compound with the molecular formula C₁₀H₉Cl₃O₂ and a molecular weight of 267.54 g/mol . Its structure consists of a 2,4,5-trichlorophenol group linked to a butyric acid chain, forming an ester . This specific arrangement classifies it as a chlorophenyl ester, which are of significant interest in chemical biology and organic synthesis research. Researchers value this compound as a potential chemical intermediate or building block for the synthesis of more complex molecules. The presence of both the trichlorophenyl group and the butyrate moiety may offer unique reactivity and properties for experimental applications. The compound is typically stocked as a solid and should be stored in a cool, dry environment. This product is intended for research purposes only and is not intended for human or animal use. All information is provided for research reference. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl3O2 B14355976 2,4,5-Trichlorophenyl butyrate CAS No. 90842-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90842-37-8

Molecular Formula

C10H9Cl3O2

Molecular Weight

267.5 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) butanoate

InChI

InChI=1S/C10H9Cl3O2/c1-2-3-10(14)15-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3

InChI Key

WPMBWUAEMMVHOS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Organic Chemistry of 2,4,5 Trichlorophenyl Butyrate and Its Derivatives

Investigation of Esterification Reactions for 2,4,5-Trichlorophenol (B144370) with Butyric Acid Derivatives

The formation of the ester linkage between 2,4,5-trichlorophenol and butyric acid or its derivatives is a critical step in the synthesis of the target compound. This section examines various approaches to achieve this transformation efficiently.

Exploration of Direct Esterification Methodologies

Direct esterification involves the condensation reaction between 2,4,5-trichlorophenol and butyric acid. ontosight.ai This method, while straightforward, often requires catalysts and conditions that favor the removal of water to drive the equilibrium towards the formation of the ester. The hindered nature of the 2,4,5-trichlorophenol, a solid at room temperature with a phenolic odor, can present challenges to this reaction, potentially requiring more forcing conditions. nih.govwikipedia.org The synthesis of related esters, such as those of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has been achieved through the reaction of the corresponding acid with an alcohol, highlighting the feasibility of this general approach. nih.gov

Analysis of Activated Butyric Acid Precursors in Ester Synthesis

To overcome the potential for low reactivity in direct esterification, activated butyric acid precursors are often employed. These precursors contain a leaving group that is more readily displaced by the hydroxyl group of 2,4,5-trichlorophenol. A common strategy involves the conversion of butyric acid to butyryl chloride, for instance, by using thionyl chloride. asianpubs.org The resulting acid chloride is highly reactive and readily couples with alcohols and phenols to form esters. This two-step process, involving the initial formation of butyryl chloride followed by its reaction with the phenol (B47542), can significantly improve the yield and reaction rate of the esterification. asianpubs.org Another approach is the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method, often referred to as Steglich esterification, proceeds under mild, near-ambient temperature conditions, which can be advantageous in preventing degradation of the reactants. nih.gov

Catalytic Approaches in Butyrate (B1204436) Ester Formation

Various catalysts can be employed to facilitate the formation of butyrate esters. In direct esterification, strong acid catalysts are common. For reactions involving activated precursors, catalysts can play a different role. For instance, in the Steglich esterification, DMAP acts as a nucleophilic catalyst. nih.gov In other contexts, enzymatic catalysis offers a green and highly selective alternative. Lipases and cutinases have been successfully used to catalyze the synthesis of various alkyl butyrates through esterification in non-aqueous systems. nih.govnih.gov For example, immobilized Rhodococcus cutinase has demonstrated high efficiency in synthesizing alkyl butyrates. nih.gov While not specifically documented for 2,4,5-trichlorophenyl butyrate, these biocatalytic methods present a promising avenue for future research, potentially offering high yields and stereoselectivity under mild reaction conditions.

Catalyst TypeExampleApplication in Butyrate Ester SynthesisReference
Acid Catalyst Sulfuric AcidDirect esterification of butyric acid. ontosight.ai
Coupling Reagent EDC/DMAPSteglich esterification with butyric acid. nih.gov
Biocatalyst Immobilized CutinaseEnzymatic synthesis of alkyl butyrates. nih.gov
Lewis Acid Aluminum ChlorideChlorination of dichlorophenol to produce 2,4,5-trichlorophenol. google.com
Transition Metal Ruthenium ComplexesCatalytic conversion of aldehydes to esters. oup.com

Synthesis of Substituted Butyrate Chains and Their Coupling to the 2,4,5-Trichlorophenyl Moiety

The synthesis of derivatives of this compound often involves the preparation of butyrate precursors with various substituents on the four-carbon chain. These modified precursors are then coupled to the 2,4,5-trichlorophenyl group.

Stereoselective Synthesis of Butyrate Precursors

The creation of chiral centers within the butyrate chain is a key aspect of synthesizing more complex and potentially biologically active molecules. Stereoselective synthesis aims to produce a specific stereoisomer of the desired compound. Several methods have been developed for the stereoselective synthesis of butyrate precursors. One approach involves the use of biocatalysts, such as hydroxynitrile lyases, to create chiral cyanohydrins which can then be converted to the desired hydroxy acid. nih.gov For example, (S)-2-hydroxy-2-methylbutyric acid has been synthesized with high enantiomeric excess using this method. nih.gov Another strategy relies on well-established chemical methods like Sharpless asymmetric dihydroxylation to introduce stereocenters with high control. researchgate.net Kinetic resolution, often enzyme-catalyzed, is another powerful tool for separating enantiomers from a racemic mixture, as demonstrated in the synthesis of (R)-glycidyl butyrate. researchgate.net

Stereoselective MethodKey Reagent/CatalystTarget Butyrate PrecursorReference
Biocatalytic Cyanohydrin Formation Hydroxynitrile Lyase(S)-2-hydroxy-2-methylbutyric acid nih.gov
Asymmetric Dihydroxylation Sharpless Reagentβ-Hydroxy-α,γ-diamino Butyric Acids researchgate.net
Hydrolytic Kinetic Resolution Jacobsen's Catalyst(R)-Glycidyl Butyrate researchgate.net
Enzymatic Resolution Porcine Pancreatic Lipase(R)-Glycidyl Butyrate researchgate.net

Functional Group Tolerance and Protecting Group Strategies

When synthesizing substituted butyrate chains and coupling them to the 2,4,5-trichlorophenyl moiety, it is crucial to consider the compatibility of various functional groups present in the molecules. Protecting groups are often necessary to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comorganic-chemistry.org The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. organic-chemistry.org

For instance, in the synthesis of complex molecules, orthogonal protecting group strategies are employed. organic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for amines, and silyl (B83357) ethers for alcohols. jocpr.comorganic-chemistry.org The 2,4,5-trichlorophenyl group itself has been used as a protecting/activating group in peptide synthesis, although its use has declined due to the presence of chlorine atoms. uniurb.it The successful synthesis of complex derivatives relies on a careful selection of protecting groups that are stable during the coupling of the substituted butyrate chain to the 2,4,5-trichlorophenol and can be selectively removed in subsequent steps.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is typically achieved through the esterification of 2,4,5-trichlorophenol with a butyrylating agent. While direct literature on the optimization of this specific reaction is scarce, the principles can be extrapolated from the synthesis of analogous 2,4,5-trichlorophenyl esters, such as acetates and chloroacetates. ontosight.ai The general reaction involves the condensation of 2,4,5-trichlorophenol with butyryl chloride or butyric anhydride.

Key parameters that are typically optimized to maximize yield and purity include the choice of solvent, catalyst, temperature, and reaction time. The use of a base is often necessary to neutralize the hydrogen chloride byproduct when using an acyl chloride, thereby driving the reaction to completion.

Commonly, the synthesis of similar aryl esters involves reacting the phenol with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Inert solvents such as dichloromethane, chloroform, or carbon tetrachloride are often employed. The reaction temperature is a critical parameter to control to prevent unwanted side reactions.

The optimization of these conditions is crucial for achieving high yields and purity of the final product. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal reaction conditions. nih.gov

Table 1: Optimization of Reaction Conditions for Aryl Ester Synthesis This table is illustrative and based on general principles of esterification for related compounds.

ParameterCondition ACondition BCondition CExpected Outcome
Butyrylating AgentButyryl chlorideButyric anhydrideButyryl chlorideButyryl chloride is generally more reactive.
BasePyridineNone (or catalytic acid)TriethylamineA base is crucial for scavenging HCl with acyl chlorides.
SolventDichloromethaneTolueneTetrahydrofuranSolvent polarity and boiling point can influence reaction rate and side products.
Temperature0 °C to room temp.RefluxRoom temperatureHigher temperatures can increase reaction rate but may lead to decomposition.
Reaction Time2-4 hours8-12 hours6 hoursMonitored by TLC or GC for completion.

Exploration of Derivatization Reactions of the 2,4,5-Trichlorophenyl Moiety in Butyrate Esters

The 2,4,5-trichlorophenyl group in butyrate esters is amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse range of novel compounds. These reactions can be broadly categorized into halogenation/dehalogenation, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

Halogenation/Dehalogenation Studies on the Phenyl Ring

The chlorine atoms on the phenyl ring of this compound can be either increased or decreased in number through halogenation and dehalogenation reactions, respectively.

Halogenation: Further chlorination of the 2,4,5-trichlorophenyl moiety would likely lead to the formation of tetrachloro- or pentachlorophenyl butyrate. The conditions for such reactions typically involve the use of a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). The regioselectivity of the reaction would be influenced by the directing effects of the existing chlorine atoms and the butyrate group.

Dehalogenation: The removal of chlorine atoms from the aromatic ring can be achieved through reductive dehalogenation. This is often accomplished using a reducing agent in the presence of a catalyst. For instance, polychlorinated biphenyls (PCBs) have been dehalogenated using a palladium on carbon (Pd/C) catalyst with a hydrogen source like sodium hypophosphite. google.comresearchgate.net This method could potentially be applied to this compound to yield di- or monochlorophenyl butyrates. The selectivity of dehalogenation often favors the removal of the least sterically hindered chlorine atom. nih.gov

Table 2: Halogenation/Dehalogenation Reactions of Polychlorinated Aromatic Compounds This table presents representative conditions for reactions on analogous compounds.

ReactionReagentsCatalystConditionsExpected Product from this compound
ChlorinationCl₂FeCl₃Inert solvent (e.g., CCl₄), refluxTetrachlorophenyl butyrate
DechlorinationSodium hypophosphitePd/CAqueous/organic medium, 50-80 °CDichlorophenyl or monochlorophenyl butyrate

Electrophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the three chlorine atoms and the ester group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Consequently, harsh reaction conditions are generally required to introduce new substituents onto the ring.

Nitration: The introduction of a nitro group (NO₂) onto the 2,4,5-trichlorophenyl ring would likely require a potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. ontosight.ai The position of substitution will be directed by the existing substituents. For 1,2,4-trichlorobenzene, nitration primarily yields 1,2,4-trichloro-5-nitrobenzene. rsc.org A similar outcome would be expected for the butyrate ester, leading to the formation of 2,4,5-trichloro-6-nitrophenyl butyrate.

Table 3: Electrophilic Aromatic Substitution of Polychlorinated Benzenes This table is based on reactions of analogous compounds.

ReactionReagentsConditionsExpected Major Product from this compound
NitrationHNO₃ / H₂SO₄Elevated temperature2,4,5-Trichloro-6-nitrophenyl butyrate

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the 2,4,5-trichlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), where a nucleophile replaces one of the chlorine atoms. masterorganicchemistry.com The rate of these reactions is generally enhanced by the presence of multiple electron-withdrawing chlorine atoms. nih.gov

The regioselectivity of nucleophilic attack on related compounds, such as 2,4,5-trichloropyrimidine, has been shown to be highly specific, with substitution occurring preferentially at the 4-position. d-nb.info For this compound, nucleophilic attack by species such as alkoxides (e.g., sodium methoxide), amines, or thiols could lead to the replacement of one of the chlorine atoms. The position of substitution would depend on the relative activation of the different carbon-chlorine bonds by the other substituents.

Table 4: Nucleophilic Aromatic Substitution on Polychlorinated Aromatic Compounds This table presents representative reactions on analogous compounds.

NucleophileReagentsConditionsExpected Product from this compound
MethoxideCH₃ONa in CH₃OHElevated temperatureDichloromethoxyphenyl butyrate
AmineR₂NHSolvent, base, heat(Amino)dichlorophenyl butyrate
ThiolateRSNaSolvent, heat(Alkylthio)dichlorophenyl butyrate

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms and kinetics of the formation and derivatization of this compound is essential for controlling these processes and optimizing reaction outcomes.

Kinetic Analysis of Synthetic Pathways

Esterification Kinetics: The formation of this compound from 2,4,5-trichlorophenol and a butyrylating agent follows the general principles of esterification kinetics. When an acid chloride is used, the reaction is typically a second-order process, first order in both the phenol and the acyl chloride. researchgate.net The rate of reaction is influenced by the steric hindrance around the phenolic hydroxyl group and the electrophilicity of the acyl chloride. The presence of a base to scavenge the HCl produced makes the reaction effectively irreversible. cas.cz

The hydrolysis of esters, the reverse reaction, has also been studied kinetically. The alkaline hydrolysis of esters is generally a second-order reaction, first order in both the ester and the hydroxide (B78521) ion. chemrxiv.org Due to the electron-withdrawing nature of the trichlorophenyl group, the carbonyl carbon of this compound would be more electrophilic, potentially leading to a faster rate of hydrolysis compared to non-halogenated phenyl butyrates.

Nucleophilic Aromatic Substitution Kinetics: The kinetics of nucleophilic aromatic substitution on polychlorinated benzenes have been shown to follow second-order rate laws, being first order in both the aromatic substrate and the nucleophile. nih.gov The reactivity increases with the number of chlorine atoms on the benzene (B151609) ring. nih.gov Therefore, this compound would be expected to be more reactive towards nucleophilic substitution than a dichlorophenyl butyrate.

Table 5: Kinetic Parameters for Related Reactions This table provides illustrative kinetic data from analogous chemical systems.

ReactionRate LawKey Influencing FactorsRelative Rate Comparison
Esterification (Phenol + Acyl Chloride)Rate = k[Phenol][Acyl Chloride]Temperature, Solvent, Steric HindranceLess hindered phenols react faster.
Alkaline Ester HydrolysisRate = k[Ester][OH⁻]Temperature, pH, Electronic EffectsElectron-withdrawing groups on the phenyl ring increase the rate.
Nucleophilic Aromatic SubstitutionRate = k[Aryl Halide][Nucleophile]Number and position of electron-withdrawing groupsMore chlorinated benzenes react faster.

Identification of Reaction Intermediates and Transition States

The synthesis of this compound and its derivatives, typically achieved through the esterification of 2,4,5-trichlorophenol with butyryl chloride or a related acylating agent, proceeds via a nucleophilic acyl substitution mechanism. The identification and characterization of the transient species involved in this transformation, namely reaction intermediates and transition states, are crucial for understanding the reaction kinetics, optimizing reaction conditions, and predicting the formation of byproducts. While direct experimental observation of these fleeting structures for this specific reaction is scarce in the literature, their characteristics can be inferred from extensive mechanistic studies and computational analyses of analogous acylation reactions. researchgate.netresearchgate.netblogspot.com

The reaction pathway is generally considered to involve a stepwise addition-elimination mechanism, featuring a central tetrahedral intermediate. The nature of this pathway, including the energies of the intermediates and transition states, can be influenced by factors such as the solvent, the presence of a catalyst (acidic or basic), and the specific nature of the reactants.

Non-Catalyzed Reaction Pathway

In the absence of a catalyst, the reaction between 2,4,5-trichlorophenol and butyryl chloride is initiated by the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the butyryl chloride.

First Transition State (TS1): Formation of the Tetrahedral Intermediate

The first step is the formation of a tetrahedral intermediate. The transition state (TS1) leading to this intermediate involves the approach of the 2,4,5-trichlorophenol to the butyryl chloride. Computational studies on analogous systems, such as the reaction of phenols with other acyl chlorides, suggest that in this transition state, the bond between the phenolic oxygen and the carbonyl carbon is partially formed, while the carbon-oxygen double bond of the acyl chloride is elongated and weakened. researchgate.netexo-ricerca.it The geometry around the carbonyl carbon begins to shift from trigonal planar to tetrahedral.

Tetrahedral Intermediate (INT1)

The tetrahedral intermediate is a distinct, albeit short-lived, species on the reaction coordinate. researchgate.netlibretexts.orgmdpi.com It is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now bearing a negative charge or partial negative charge), the chlorine atom, the butyl group, and the 2,4,5-trichlorophenoxy group. The geometry of this intermediate is, as the name suggests, tetrahedral. The stability of this intermediate is influenced by the electronic effects of the substituents. In the case of this compound synthesis, the electron-withdrawing nature of the three chlorine atoms on the phenyl ring can influence the stability of this intermediate.

Second Transition State (TS2): Collapse of the Tetrahedral Intermediate

The tetrahedral intermediate is unstable and rapidly collapses to form the final products. This collapse proceeds through a second transition state (TS2). In TS2, the carbon-chlorine bond is partially broken, and the carbon-oxygen double bond of the final ester begins to reform. The leaving group, the chloride ion, starts to depart. The energy barrier for this step is typically lower than that for the formation of the tetrahedral intermediate, especially given that chloride is a good leaving group.

The following table summarizes the key characteristics of the proposed intermediates and transition states for the non-catalyzed reaction, based on data from analogous systems.

SpeciesDescriptionKey Structural Features (Hypothesized)Method of Characterization (Analogous Systems)
TS1 Transition state for the formation of the tetrahedral intermediate.Partially formed O-C bond; elongated C=O bond; geometry approaching tetrahedral.Computational Modeling (DFT calculations)
INT1 Tetrahedral IntermediateSp³ hybridized central carbon; elongated C-Cl bond.Computational Modeling, indirect spectroscopic evidence. researchgate.netresearchgate.net
TS2 Transition state for the collapse of the intermediate.Partially broken C-Cl bond; partially reformed C=O bond.Computational Modeling (DFT calculations)

Base-Catalyzed Reaction Pathway (Schotten-Baumann Conditions)

The esterification is often carried out under basic conditions, for instance, in the presence of pyridine or aqueous sodium hydroxide, which is known as the Schotten-Baumann reaction. blogspot.comiitk.ac.inchemistnotes.com The base plays a crucial role in deprotonating the phenol, thereby increasing its nucleophilicity and accelerating the reaction.

Formation of the Phenoxide

In the presence of a base like pyridine or hydroxide, 2,4,5-trichlorophenol is deprotonated to form the more nucleophilic 2,4,5-trichlorophenoxide anion. This is a pre-equilibrium step that significantly lowers the activation energy of the subsequent nucleophilic attack.

Transition State and Tetrahedral Intermediate with Phenoxide

The reaction then proceeds with the attack of the 2,4,5-trichlorophenoxide on the butyryl chloride. The transition state for this step involves the approach of the highly nucleophilic phenoxide to the carbonyl carbon. The resulting tetrahedral intermediate is an anionic species. The collapse of this intermediate to expel the chloride ion is generally very rapid.

The table below outlines the species involved in the base-catalyzed pathway.

SpeciesDescriptionKey Structural Features (Hypothesized)Method of Characterization (Analogous Systems)
2,4,5-Trichlorophenoxide Activated NucleophileOxygen atom with a negative charge.Spectroscopic methods, pKa determination.
TS (Phenoxide Attack) Transition state for the formation of the anionic tetrahedral intermediate.Formation of the O-C bond between the phenoxide and the carbonyl carbon.Computational Modeling. acs.orgacs.org
Anionic Tetrahedral Intermediate Anionic IntermediateTetrahedral carbon center with an oxyanion.Computational Modeling, trapping experiments in related systems. researchgate.net

In some variations where pyridine is used as the base and solvent, an alternative intermediate, the N-butyrylpyridinium salt, can be formed. researchgate.net This species is a highly reactive acylating agent that is then attacked by the 2,4,5-trichlorophenol or its corresponding phenoxide.

Environmental Chemistry and Fate of 2,4,5 Trichlorophenyl Butyrate

Microbial Degradation Pathways of 2,4,5-Trichlorophenyl Butyrate (B1204436)

The initial and pivotal step in the microbial degradation of 2,4,5-Trichlorophenyl butyrate is the hydrolysis of its ester linkage. This reaction is catalyzed by microbial esterases, a class of enzymes that cleave ester bonds. This hydrolysis results in the formation of two primary metabolites: 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) and butyrate. The ultimate fate of this compound in the environment is therefore determined by the subsequent microbial degradation of these two products.

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions, in environments devoid of oxygen such as saturated soils, sediments, and anaerobic digesters, the biotransformation of this compound proceeds through a series of specialized microbial processes.

The primary anaerobic fate of the 2,4,5-trichlorophenol metabolite is reductive dechlorination. This is a respiratory process for some anaerobic bacteria where they utilize chlorinated compounds as electron acceptors. In this process, a chlorine atom on the aromatic ring is removed and replaced with a hydrogen atom. The degradation of 2,4,5-TCP under methanogenic conditions has been shown to proceed via sequential dechlorination. For instance, 2,4,5-TCP can be dechlorinated to 3,4-dichlorophenol (B42033) (3,4-DCP) and subsequently to 3-chlorophenol (B135607) (3-CP). nih.govnih.gov

Research on the anaerobic degradation of the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has shown that after the initial cleavage to 2,4,5-TCP, further dechlorination occurs. In some enrichment cultures, 2,4,5-TCP was dechlorinated to 3,4-DCP. mdpi.com In other studies, the pathway involved the formation of various dichlorophenol and monochlorophenol isomers before eventual conversion to phenol (B47542). asm.orgnih.gov The specific dechlorination pathway can be influenced by the microbial consortium present and the availability of electron donors.

The initial breakdown of this compound is facilitated by microbial carboxyl esterases (EC 3.1.1.1). These enzymes catalyze the hydrolysis of the ester bond, a crucial first step for further degradation. frontiersin.orgresearchgate.netmdpi.com Esterases are widespread in microorganisms and exhibit broad substrate specificity, with many capable of hydrolyzing aryl esters. nih.govmdpi.comfrontiersin.org For example, microbial esterases from various bacteria and fungi have been shown to hydrolyze a range of synthetic esters, including those with aromatic components. frontiersin.orgnih.gov The hydrolysis of this compound by these enzymes would release 2,4,5-trichlorophenol and butyric acid into the environment for subsequent microbial attack.

Following the initial hydrolysis, the resulting metabolites, 2,4,5-trichlorophenol and butyrate, are further degraded by distinct anaerobic pathways.

The dechlorination of 2,4,5-TCP ultimately leads to the formation of less chlorinated phenols, and eventually phenol itself. Phenol can then be mineralized to methane (B114726) and carbon dioxide by syntrophic microbial communities. nih.govasm.org For example, Dehalobacter has been identified as a key organism in the reductive dechlorination of chlorophenols, while genera such as Syntrophorhabdus and methanogenic archaea are involved in the subsequent degradation of phenol. asm.org

Butyrate, the other initial metabolite, serves as an important substrate for many anaerobic microorganisms. In anaerobic digesters, syntrophic degradation of butyrate is a key process. uni-konstanz.de Butyrate is oxidized to acetate, hydrogen, and formate (B1220265) by syntrophic bacteria, such as those from the genus Syntrophomonas. nih.govuni-konstanz.de These products are then consumed by methanogenic archaea to produce methane. nih.govuni-konstanz.de The efficiency of butyrate degradation can be influenced by factors such as pH and the presence of other organic compounds. frontiersin.org For instance, some studies have shown that butyrate degradation can be stimulated by the presence of certain co-cultures, like with Geobacter sulfurreducens, which can enhance the consumption of hydrogen and acetate.

Butyrate Degrading BacteriaProductsMethanogenic Partners
Syntrophomonas sp.Acetate, H₂, FormateMethanothrix sp.
Syntrophomonas wolfeiAcetate, H₂Methanobacterium sp.
Desulfobacterium cetonicumAcetate, CO₂Not applicable (sulfate reducer)

Table 1: Examples of Anaerobic Butyrate Degrading Bacteria and Their Products

Aerobic Biodegradation Mechanisms

In the presence of oxygen, the microbial degradation of this compound and its metabolites follows different pathways, which are generally faster and lead to more complete mineralization.

Under aerobic conditions, the degradation of 2,4,5-trichlorophenol is initiated by oxidative processes. Aerobic microbial communities have been shown to degrade 2,4,5-TCP, although it can be more resistant to biodegradation than other trichlorophenol isomers. The degradation often involves hydroxylation of the aromatic ring, followed by ring cleavage. Monooxygenases and dioxygenases are key enzymes in this process, incorporating oxygen atoms into the chlorophenol molecule, which destabilizes the aromatic ring and facilitates the removal of chlorine atoms. However, high concentrations of 2,4,5-TCP can be inhibitory to microbial activity. Studies have shown that aerobic mixed microbial communities can adapt to degrade 2,4,5-TCP, but the efficiency is concentration-dependent.

The other initial metabolite, butyrate, is readily degraded by a wide range of aerobic bacteria. The aerobic catabolism of butyrate typically proceeds through the β-oxidation pathway. In this pathway, butyrate is first activated to butyryl-CoA, which is then sequentially oxidized to produce acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating energy for the cell. Engineered Escherichia coli strains have demonstrated the ability to produce butyrate under aerobic conditions, highlighting the presence of metabolic pathways that can also be reversed for its degradation. uni-konstanz.de

Organism/SystemDegradation PathwayKey Enzymes
Escherichia coliβ-oxidationAcyl-CoA synthetase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase
Mixed microbial communitiesβ-oxidation(Similar to E. coli)

Table 2: Aerobic Degradation of Butyrate

Ring Cleavage Mechanisms of Chlorinated Aromatic Intermediates

The biodegradation of this compound proceeds following the initial hydrolysis of the ester linkage. This releases 2,4,5-trichlorophenol, a chlorinated aromatic compound that is more resistant to degradation. The aerobic breakdown of 2,4,5-trichlorophenol by certain microorganisms, such as the white-rot fungus Phanerochaete chrysosporium, has been shown to occur through a series of oxidative dechlorination steps. This pathway ultimately leads to the formation of 1,2,4,5-tetrahydroxybenzene as a key intermediate before the aromatic ring is broken. nih.gov

The cleavage of the aromatic ring in such polyhydroxylated intermediates is a critical step in the complete mineralization of the original pollutant. This process is typically catalyzed by enzymes known as dioxygenases. While the specific enzymes responsible for the cleavage of 1,2,4,5-tetrahydroxybenzene have been investigated, the general mechanisms for ring cleavage of hydroxylated aromatic compounds fall into two main categories:

Intradiol (ortho) cleavage: In this mechanism, the bond between two adjacent hydroxyl-bearing carbon atoms is cleaved by a catechol 1,2-dioxygenase. This results in the formation of cis,cis-muconate (B1241781) or its substituted derivatives.

Extradiol (meta) cleavage: Here, the bond adjacent to a hydroxyl group is cleaved by a catechol 2,3-dioxygenase, leading to the formation of a hydroxymuconic semialdehyde.

In the context of substituted catechols and other polyhydroxylated benzenes, the position and nature of the substituents can significantly influence the regioselectivity of the dioxygenase attack and the subsequent metabolic pathway. For instance, studies on the degradation of other aromatic compounds have shown that the formation of aldehyde-like ring cleavage products can occur. nih.govberkeley.edu

Role of Microbial Consortia and Pure Cultures in Degradation

The breakdown of this compound in the environment is expected to be a multi-step process that can be carried out by both complex microbial communities and specialized pure cultures. The initial hydrolysis of the ester bond to 2,4,5-trichlorophenol and butyrate can be performed by a wide range of microorganisms possessing esterase activity. The subsequent degradation of these two products then proceeds via separate pathways. Butyrate is a readily biodegradable fatty acid that can be utilized by many microorganisms as a carbon and energy source.

The degradation of the more recalcitrant 2,4,5-trichlorophenol has been the subject of more specific research.

Microbial Consortia: In natural settings like soil and sediment, microbial consortia are often responsible for the complete degradation of complex organic pollutants. Different microbial populations within the consortium can carry out successive steps in the degradation pathway. For example, some bacteria may specialize in the initial transformation of 2,4,5-trichlorophenol, while others metabolize the resulting intermediates. Studies on the anaerobic degradation of the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have shown that enrichment cultures from freshwater sediments can cleave the ether bond to form 2,4,5-trichlorophenol, which is then further dechlorinated. nih.gov The presence of co-substrates, such as butyrate, has been shown to be important for these transformations. nih.gov Aerobic microbial consortia have also been shown to degrade 2,4,6-trichlorophenol, a related compound, with several bacterial strains contributing to the process. researchgate.net However, some studies have indicated that 2,4,5-trichlorophenol is particularly resistant to degradation by some mixed microbial communities. nih.govajol.inforesearchgate.net

Pure Cultures: Several pure cultures of microorganisms have been identified that can degrade chlorinated phenols. For instance, Pseudomonas cepacia has been shown to metabolize 2,4,5-T, a process that likely involves the formation of 2,4,5-trichlorophenol. researchgate.net The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4,5-trichlorophenol. nih.gov In a study on the degradation of 2,4,5-trichlorophenol using a TiO2-coated biofilm carrier, several genera of bacteria known to biodegrade chlorinated phenols, including Ralstonia, Bradyrhizobium, Methylobacterium, Cupriavidus, and Pandoraea, were significantly enriched. acs.org The degradation of mixtures of chlorinated herbicides by pure and mixed cultures has also been investigated, revealing complex interactions and potential inhibitions. nih.gov

Abiotic Transformation Mechanisms of this compound in Environmental Matrices

Hydrolysis Kinetics under Varying Environmental Conditions

The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis, which cleaves the ester bond to form 2,4,5-trichlorophenol and butyric acid. The rate of this reaction is highly dependent on pH and temperature.

The table below presents hypothetical hydrolysis rate data for this compound based on the known behavior of similar esters.

pHTemperature (°C)Half-life (days)
525> 365
725180
92515
715360
73590

This table is illustrative and based on general principles of ester hydrolysis. Actual rates for this compound may vary.

Photolytic Degradation Pathways and Quantum Yields

This compound has the potential to undergo photodegradation when exposed to sunlight, particularly the UV component. The primary photochemical reactions are expected to involve the cleavage of the ester bond or the carbon-chlorine bonds.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its transformation. The rate of direct photolysis is a function of the compound's molar absorption coefficient, the quantum yield of the reaction, and the intensity of solar radiation. Indirect photolysis can also occur, mediated by other light-absorbing substances in the environment, such as humic acids, which can produce reactive oxygen species that in turn degrade the compound.

Studies on the photolysis of chlorinated phenoxy herbicides have shown that photoreductive dechlorination is a major degradation pathway. rsc.org It is also possible that photosubstitution of chlorine atoms by hydroxyl groups and cleavage of the ether bond (in the case of phenoxy herbicides) or ester bond can occur. rsc.org The formation of chlorinated dibenzo-p-dioxins from the photolysis of chlorophenols has been investigated, with studies suggesting that under environmental conditions, this is not a likely major pathway for lower chlorinated phenols. nih.gov

The quantum yield, which is a measure of the efficiency of a photochemical reaction, has not been specifically determined for this compound. For many organic pollutants, quantum yields are low, indicating that photolysis may be a slow degradation process.

Thermal Degradation Characteristics

The thermal stability and degradation products of this compound are important considerations, particularly in the context of high-temperature environments or waste treatment processes like incineration. While specific studies on the thermal decomposition of this compound are limited, information on related compounds provides an indication of its likely behavior.

The initial step in the thermal decomposition of esters often involves the cleavage of the ester bond. google.com For chlorinated aromatic compounds, there is a significant concern about the formation of highly toxic byproducts at elevated temperatures. The thermal degradation of 2,4,5-trichlorophenol, the primary hydrolysis product of this compound, has been shown to produce tetrachlorodibenzo-p-dioxin.

The thermal decomposition of mixtures of polymers containing chlorinated and brominated compounds can lead to the formation of a variety of halogenated aromatic esters, phenols, and other toxic substances. researchgate.net It is plausible that the thermal decomposition of this compound, especially under incomplete combustion conditions, could lead to the formation of polychlorinated dibenzodioxins and dibenzofurans.

Environmental Distribution and Transport Studies

There is a lack of specific research on the environmental distribution and transport of this compound. However, its environmental fate can be inferred from its expected physicochemical properties and the behavior of similar compounds, such as other persistent organic pollutants (POPs) and hydrophobic organic chemicals. researchgate.netrsc.orgchimia.chpops.intuq.edu.aunih.govoup.comepa.govepa.gov

As a chlorinated ester, this compound is expected to be a hydrophobic compound with low water solubility and a high affinity for organic matter in soil and sediments. Its transport in the environment will be governed by its partitioning between air, water, soil, and biota.

The following table provides estimated physicochemical properties for this compound, based on data for the related compound 2-(2,4,5-trichlorophenoxy)butanoic acid. nih.gov

PropertyEstimated ValueReference
Molecular Weight ( g/mol )283.5 nih.gov
XLogP34.3 nih.gov
Water SolubilityLowInferred
Vapor PressureLowInferred

Due to its expected hydrophobicity, this compound is likely to be strongly sorbed to soil and sediment organic carbon, which would limit its mobility in the aqueous phase. However, it could be transported over longer distances adsorbed to suspended particulate matter in water or air. The "global distillation" or "grasshopper effect," where POPs are volatilized in warmer regions and deposited in cooler, higher-latitude or high-altitude areas, could potentially play a role in its long-range transport. researchgate.netchimia.ch The presence of dissolved organic matter in water can also facilitate the transport of hydrophobic organic compounds. oup.comepa.gov

Once in the environment, the degradation of this compound to 2,4,5-trichlorophenol will alter its transport and partitioning behavior, as the phenol is more water-soluble than the parent ester.

Sorption and Desorption Dynamics in Soil and Sediment

The movement of this compound in the environment is significantly influenced by its tendency to attach to soil and sediment particles, a process known as sorption. This process is critical as it affects the amount of the chemical that is dissolved in water and available for transport or uptake by organisms.

Detailed research findings on the sorption and desorption of this compound are not available. Generally, for organic compounds, sorption is primarily governed by the organic carbon content of the soil or sediment. Chemicals with higher hydrophobicity (water-repelling nature) tend to sorb more strongly to organic matter. The ester linkage in this compound may be susceptible to hydrolysis, which would break the molecule into 2,4,5-Trichlorophenol and butyric acid. These degradation products would have their own, different sorption characteristics.

Table 1: Hypothetical Sorption and Desorption Parameters for this compound

ParameterValueDescription
Soil Organic Carbon Partition Coefficient (Koc)Data not availableIndicates the tendency of a chemical to bind to organic carbon in soil. A high Koc value suggests strong binding and low mobility.
Distribution Coefficient (Kd)Data not availableRepresents the ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the liquid phase (water) at equilibrium.
Desorption Rate Constant (kdes)Data not availableQuantifies the speed at which the chemical is released from soil or sediment particles back into the water.

Volatilization Rates and Partitioning in Air-Water Systems

Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and enters the atmosphere. The rate of volatilization from water surfaces is governed by the compound's Henry's Law Constant, which describes the partitioning between air and water.

Specific data on the volatilization rate and Henry's Law Constant for this compound are not documented in scientific literature. For a compound of its presumed molecular weight and structure, volatilization from moist soil and water surfaces could be a potential transport pathway. However, strong sorption to soil particles would reduce its availability for volatilization.

Table 2: Air-Water Partitioning Data for this compound

ParameterValueDescription
Henry's Law Constant (H)Data not availableA measure of the equilibrium partitioning of a chemical between air and water. A higher value indicates a greater tendency to move from water to air.
Vapor PressureData not availableIndicates the tendency of a compound to evaporate.

Leaching Potential in Aquatic and Terrestrial Environments

Leaching is the process by which a chemical dissolved in water moves downward through the soil profile. The potential for this compound to leach into groundwater is dependent on its water solubility and its sorption characteristics in soil.

There are no specific studies on the leaching potential of this compound. A compound that sorbs strongly to soil particles will have a lower leaching potential. Conversely, a more water-soluble and weakly sorbed compound will be more likely to leach. The potential for hydrolysis to 2,4,5-Trichlorophenol and butyric acid would also influence leaching, as these degradation products will have different mobilities in soil.

Bioavailability and Environmental Uptake Mechanisms

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. For this compound, its bioavailability would be largely controlled by its concentration in the water and its partitioning behavior.

Investigation of Uptake by Environmental Microorganisms

Microorganisms play a crucial role in the degradation of organic compounds in the environment. The uptake of a chemical by microorganisms is the first step in this process.

Specific research on the uptake of this compound by environmental microorganisms has not been found. Generally, microbial uptake is influenced by the chemical's properties and the specific metabolic capabilities of the microorganisms present. It is possible that some microorganisms could utilize this compound as a carbon source, likely by first hydrolyzing the ester bond.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms (excluding higher vertebrates)

Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. These processes are of concern as they can lead to the magnification of a chemical's concentration in the food chain. The potential for bioconcentration is often estimated using the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity.

There is no available data on the bioconcentration or bioaccumulation of this compound in aquatic organisms. For organic compounds, a high Kow value is often indicative of a higher potential for bioconcentration. Without experimental data, the bioconcentration potential of this compound remains unknown.

Table 3: Bioconcentration Data for this compound in Aquatic Organisms

ParameterOrganismValueDescription
Bioconcentration Factor (BCF)Data not availableData not availableThe ratio of the chemical's concentration in an organism to the concentration in the surrounding water at equilibrium.
Bioaccumulation Factor (BAF)Data not availableData not availableThe ratio of the chemical's concentration in an organism to the concentration in the surrounding environment from all exposure routes.

Analytical Chemistry and Characterization of 2,4,5 Trichlorophenyl Butyrate

Development of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,4,5-Trichlorophenyl butyrate (B1204436) from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been explored for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of moderately polar and thermally labile compounds. While specific HPLC methods for 2,4,5-Trichlorophenyl butyrate are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as chlorophenols and their derivatives, can be adapted. For instance, the analysis of related compounds often employs reverse-phase chromatography with a C18 column. nih.govgoogle.com

A typical HPLC method for a related compound, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid alkyl ester, utilizes a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govgoogle.comamericanlaboratory.com Detection is commonly achieved using a UV detector at a wavelength where the phenyl ring exhibits strong absorbance, typically around 210-272 nm. nih.govamericanlaboratory.com Purity analysis and enantiomeric separation of similar compounds have also been successfully performed using HPLC. google.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenyl Esters

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 272 nm

| Injection Volume | 10 µL |

This table represents a hypothetical method based on the analysis of structurally similar compounds and is intended for illustrative purposes.

Gas Chromatography (GC) Method Development

GC is highly suitable for volatile and thermally stable compounds like this compound. postnova.com The analysis of the parent compound, 2,4,5-trichlorophenol (B144370), is well-established using GC. postnova.comepa.gov These methods often involve capillary columns with non-polar or semi-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5ms). postnova.com

For the analysis of the butyrate ester, a temperature-programmed oven is essential to ensure elution without thermal decomposition. The injector and detector temperatures must also be optimized. A Flame Ionization Detector (FID) can be used for quantification, offering a robust and linear response. epa.gov For enhanced sensitivity and selectivity, an Electron Capture Detector (ECD) is a viable option, given the presence of three chlorine atoms in the molecule.

Table 2: Representative GC Parameters for Analysis of Chlorinated Phenyl Compounds

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 60°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
Injector Splitless, 250°C
Detector FID, 300°C

| Injection Volume | 1 µL |

This table represents a hypothetical method based on standard GC practices for similar analytes.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis is an alternative separation technique that offers high efficiency and requires minimal sample volume. While specific applications for this compound are not found in primary literature, CE has been used for the analysis of related compounds like 2,4,5-trifluorobenzoic acid. americanlaboratory.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to partition neutral analytes.

Mass Spectrometric Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the definitive identification and trace-level quantification of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of GC with the highly specific detection of MS, making it the gold standard for identifying unknown volatile and semi-volatile organic compounds. For this compound, a GC-MS method would provide both retention time data and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of the parent compound, 2,4,5-trichlorophenol, is characterized by a prominent molecular ion peak and distinct isotopic patterns due to the presence of chlorine atoms. nist.govnih.gov

For this compound, one would expect to see a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond, such as the loss of the butyryloxy group or the formation of a trichlorophenol fragment ion. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace analysis by monitoring only specific, characteristic ions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is an indispensable technique for the sensitive and selective analysis of a wide range of compounds, including those not amenable to GC. While direct applications for this compound are scarce, methods for related chlorophenols and short-chain fatty acids provide a strong basis for method development. mdpi.comnih.govulisboa.pt

An LC-MS/MS method for this compound would likely use a reverse-phase LC separation followed by detection with a tandem mass spectrometer, such as a triple quadrupole. Electrospray ionization (ESI) would be a suitable ionization technique. In MS/MS analysis, the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences. ulisboa.pt

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4,5-Trichlorophenol
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid alkyl ester
2,4,5-Trifluorobenzoic acid
Butyric acid
Acetonitrile
Methanol
Formic acid

Fragmentation Pathway Analysis by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. wikipedia.org In this method, the precursor ion, which is the ionized molecule of interest, is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation pattern that is characteristic of the original molecule's structure. wikipedia.org

For this compound, the fragmentation process in MS/MS would likely proceed through several key pathways. The initial ionization would form the molecular ion [M]+•. Common fragmentation patterns for esters involve cleavage at the C-O bond and rearrangements. libretexts.orgccsenet.org

A probable primary fragmentation step would be the cleavage of the ester bond, leading to the formation of a 2,4,5-trichlorophenoxy radical and a butyryl cation, or vice versa. Another significant fragmentation pathway for esters is the McLafferty rearrangement, which can occur if the alkyl chain is long enough. libretexts.orgccsenet.org In the case of the butyrate group, a hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule and the formation of a radical cation of 2,4,5-trichlorophenyl acrylate.

Further fragmentation of the 2,4,5-trichlorophenyl moiety would likely involve the sequential loss of chlorine atoms and potentially the elimination of carbon monoxide from the phenoxy group. nist.gov The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in characteristic isotopic clusters for all chlorine-containing fragments, aiding in their identification. nih.gov

Table 1: Predicted Major Fragment Ions of this compound in Tandem Mass Spectrometry

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Identity of Fragment Fragmentation Pathway
[M]+•Varies2,4,5-Trichlorophenoxy ionα-cleavage
[M]+•71Butyryl cationα-cleavage
[M]+•VariesIon from loss of buteneMcLafferty Rearrangement
[M]+•VariesIon from loss of chlorineLoss of a halogen
[M]+•VariesIon from loss of COCarbonyl group elimination

Note: The exact m/z values will depend on the isotopic composition of the fragments.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would provide critical information for the confirmation of this compound.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons on the aromatic ring and the butyrate chain. The two protons on the trichlorophenyl ring would appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts influenced by the positions of the chlorine atoms. The protons of the butyrate group would show characteristic multiplets: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the carbonyl (C=O). chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift (around δ 160-180 ppm). researchgate.net The carbons of the trichlorophenyl ring would have signals in the aromatic region, with their shifts determined by the chlorine substitution pattern. nih.govchemicalbook.com The three carbons of the butyrate chain would also have distinct signals in the aliphatic region. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
O-C=O-160 - 180
CH₂ (next to C=O)2.2 - 2.530 - 40
CH₂1.6 - 1.918 - 25
CH₃0.9 - 1.113 - 15

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.govspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. researchgate.net Other characteristic bands would include C-O stretching vibrations (around 1150-1250 cm⁻¹), C-H stretching vibrations of the alkyl chain (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), and C-Cl stretching vibrations in the lower frequency region (typically below 800 cm⁻¹). vscht.cznist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O stretch, although it is typically weaker than in the IR spectrum. researchgate.net Aromatic ring vibrations, including the ring breathing mode, would be prominent. spectroscopyonline.com The C-Cl stretches would also be observable.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Ester C=OStretch1735 - 1750 (Strong)1735 - 1750 (Moderate)
Ester C-OStretch1150 - 1250 (Strong)1150 - 1250 (Weak)
Aromatic C=CStretch1450 - 1600 (Moderate)1450 - 1600 (Strong)
Aliphatic C-HStretch2850 - 2960 (Moderate)2850 - 2960 (Strong)
Aromatic C-HStretch3000 - 3100 (Weak)3000 - 3100 (Strong)
C-ClStretch< 800 (Strong)< 800 (Strong)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the UV-Vis spectrum would be primarily determined by the trichlorophenyl chromophore.

The presence of the aromatic ring with chlorine substituents and the ester group would give rise to π → π* and n → π* transitions. ubbcluj.ro The π → π* transitions, originating from the aromatic system, are typically strong and would be expected to occur in the UV region. The n → π* transitions, involving the non-bonding electrons on the carbonyl oxygen, are generally weaker and may appear as a shoulder on the main absorption band. The chlorine atoms, as auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl butyrate.

Sample Preparation and Extraction Methodologies from Environmental and Biological Matrices

The detection of this compound in environmental and biological samples often requires a pre-concentration and cleanup step to remove interfering substances and increase the analyte concentration to detectable levels. sigmaaldrich.com

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and purification of organic compounds from aqueous and biological samples. petro-online.comnih.gov The general procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. chromatographyonline.com

For a relatively nonpolar compound like this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, would be appropriate. sigmaaldrich.com The sample, typically aqueous, would be passed through the conditioned SPE cartridge. The nonpolar analyte would be retained on the nonpolar sorbent, while more polar matrix components would pass through. lcms.cz

After loading, the cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove any remaining polar interferences. biotage.co.jp Finally, the this compound is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent, such as methanol, acetonitrile, or hexane (B92381). thermofisher.com This eluate can then be further concentrated and analyzed by chromatographic methods like GC-MS or LC-MS. The EPA has established methods, such as Method 3535A, which provide guidance on solid-phase extraction for various organic pollutants. epa.gov

Table 4: General Solid-Phase Extraction Protocol for this compound

Step Procedure Purpose
Conditioning Pass a nonpolar solvent (e.g., methanol) followed by water through the C18 cartridge.To activate the sorbent and ensure good retention of the analyte.
Sample Loading Pass the aqueous sample through the conditioned cartridge at a controlled flow rate.To retain this compound on the sorbent.
Washing Wash the cartridge with water or a weak water/organic solvent mixture.To remove polar interferences from the sample matrix.
Elution Pass a small volume of a strong organic solvent (e.g., acetonitrile, hexane) through the cartridge.To desorb and collect the purified this compound.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a foundational technique for the isolation of this compound from aqueous samples. The optimization of LLE parameters is paramount to ensure high recovery and a clean extract, suitable for subsequent chromatographic analysis. The selection of an appropriate extraction solvent, the adjustment of sample pH, and the use of a salting-out agent are key variables in this process.

The choice of solvent is dictated by the polarity and solubility of this compound. As an ester of a chlorinated phenol (B47542), it possesses moderate polarity. Solvents such as dichloromethane, ethyl acetate, and hexane are commonly employed for the extraction of similar organochlorine compounds. researchgate.netepa.gov The efficiency of these solvents can be compared by measuring the recovery of the analyte from a spiked sample.

The pH of the aqueous sample is another critical factor. While this compound is an ester and therefore not as pH-sensitive as its parent phenol, the potential for hydrolysis under extreme pH conditions must be considered. Furthermore, adjusting the pH can help to suppress the ionization of co-extractive interferents, thereby improving the selectivity of the extraction. For phenolic compounds, extraction is typically more efficient under acidic conditions, which suppress the ionization of the hydroxyl group. scielo.bracs.orgresearchgate.net For the ester, maintaining a neutral to slightly acidic pH is generally advisable to ensure its stability and maximize its partitioning into the organic phase.

The addition of a neutral salt, such as sodium chloride, to the aqueous sample can enhance the extraction efficiency. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, driving it into the organic solvent and thereby increasing the recovery. nih.gov

Table 1: Hypothetical Recovery of this compound with Different Extraction Solvents

This table illustrates the expected recovery rates based on data for similar chlorinated compounds.

Extraction SolventPolarity IndexBoiling Point (°C)Expected Recovery (%)
n-Hexane0.16985-95
Dichloromethane3.14090-105
Ethyl Acetate4.47792-108
Diethyl Carbonate2.912788-102

Interactive Data Table: Users can sort the table by clicking on the headers.

Table 2: Influence of pH on the Extraction Recovery of a Structurally Related Chlorinated Phenol

This table is based on recovery data for chlorophenols, which indicates optimal extraction under acidic conditions. A similar trend, though potentially less pronounced, would be expected for its butyrate ester.

pH of Aqueous SampleExtraction Efficiency (%)
295
492
785
970
1155

Interactive Data Table: Users can sort the table by clicking on the headers.

Matrix Effects in Analytical Determination

Matrix effects are a significant challenge in the trace analysis of this compound, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net These effects arise from co-extracted components from the sample matrix that can either enhance or suppress the analyte's signal, leading to inaccurate quantification. nih.govscispace.com

In GC-MS analysis, matrix-induced signal enhancement is a common phenomenon. Non-volatile matrix components can accumulate in the GC inlet, masking active sites where thermally labile or polar analytes, such as chlorinated pesticides, might otherwise adsorb or degrade. scispace.com This leads to a more efficient transfer of the analyte to the detector and a consequently higher signal compared to a pure standard in solvent. Conversely, signal suppression can also occur if co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.

The nature and extent of matrix effects are highly dependent on the sample matrix. For instance, in the analysis of agricultural products, different commodities will have varying levels of co-extractives like pigments and lipids, leading to unpredictable matrix effects. nih.govscispace.com Similarly, in biological samples such as urine or serum, the presence of endogenous compounds can significantly impact the analytical signal. researchgate.net

To compensate for matrix effects, the use of matrix-matched calibration is a widely accepted strategy. nih.govscispace.com This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. The addition of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is another effective way to correct for both extraction efficiency variations and matrix-induced signal fluctuations. pjoes.com

Table 3: Common Co-Extractive Interferences and Their Potential Impact on the Analysis of this compound

Matrix TypeCommon InterferencesPotential Matrix Effect
Agricultural ProductsPigments, Lipids, WaxesSignal Enhancement or Suppression
Surface WaterHumic and Fulvic AcidsSignal Suppression
SedimentOrganic Matter, SulfurSignal Enhancement, Co-elution
Biological Fluids (Urine, Serum)Proteins, Salts, Endogenous MetabolitesSignal Suppression, Ionization Competition

Interactive Data Table: Users can sort the table by clicking on the headers.

In-depth Scientific Analysis of this compound Remains Limited in Publicly Available Research

The specific data required to populate sections on enzymatic hydrolysis, including the identification of relevant esterases, kinetic analyses of enzyme-substrate interactions, and the influence of structural modifications, could not be located for this particular compound. General principles of esterase activity suggest that the ester bond in this compound would be susceptible to hydrolysis by various esterase enzymes, which are widespread in biological systems. This reaction would yield 2,4,5-trichlorophenol and butyrate . However, without specific experimental data, any discussion of which enzymes are most effective, the rates of these reactions, or how modifications to the molecule would impact these rates, would be purely speculative.

Similarly, detailed research on the molecular interactions of this compound with biological macromolecules like proteins and lipids is absent from the available literature. While studies on the binding of butyrate itself to proteins have been published, this does not directly translate to the behavior of the full ester compound. Information regarding binding affinities, potential protein targets, or any conformational changes induced by the association of this compound with these macromolecules remains uncharacterized in scientific publications.

Although information exists for structurally similar compounds, such as other halogenated phenyl esters or different butyrate derivatives, extrapolating these findings to this compound would not provide the scientifically accurate and specific analysis requested. The unique electronic and steric properties conferred by the 2,4,5-trichloro substitution pattern on the phenyl ring combined with the butyrate ester group necessitate dedicated experimental investigation.

Biochemical Interactions and Transformations of 2,4,5 Trichlorophenyl Butyrate

Cellular Uptake and Intracellular Fate (Non-Clinical)

There is no specific research detailing the cellular uptake and intracellular fate of 2,4,5-Trichlorophenyl butyrate (B1204436). However, based on the general properties of similar molecules, some theoretical mechanisms can be proposed.

Passive Diffusion Mechanisms across Cellular Membranes

Generally, small, lipophilic molecules can cross cellular membranes via passive diffusion, moving down their concentration gradient. khanacademy.orgbyjus.com The lipophilicity of 2,4,5-Trichlorophenyl butyrate, owing to its trichlorophenyl group, would theoretically favor its passage across the lipid bilayer of cell membranes. The rate of diffusion would be influenced by factors such as the molecule's size, charge, and the specific lipid composition of the membrane. However, without experimental data, the precise kinetics and extent of passive diffusion for this specific compound remain speculative.

Active Transport Processes

Active transport mechanisms, which require energy to move substances against their concentration gradient, are known to be involved in the cellular uptake of some butyrate compounds. researchgate.netphysiology.orgnih.govmdpi.com For instance, monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs) facilitate the transport of butyrate across cell membranes. researchgate.netphysiology.orgmdpi.comfrontiersin.org It is plausible that this compound could be a substrate for these or other transporters, but no studies have confirmed such interactions.

Intracellular Metabolism and Conjugation Pathways

Once inside the cell, xenobiotic compounds like this compound are typically subject to metabolic processes aimed at detoxification and elimination. These pathways often involve hydrolysis of the ester bond, which would yield 2,4,5-trichlorophenol (B144370) and butyric acid. The resulting 2,4,5-trichlorophenol could then undergo further metabolism, potentially through hydroxylation and conjugation with molecules like glucuronic acid or sulfate, to increase its water solubility for excretion. nih.govnih.gov The butyrate moiety would likely enter endogenous metabolic pathways. However, the specific enzymes and conjugation pathways involved in the metabolism of this compound have not been identified.

Mechanisms of Biochemical Modulation at the Cellular Level (Non-Clinical)

The effects of this compound on cellular processes such as gene expression and enzyme activity have not been specifically investigated.

Effects on Gene Expression and Protein Synthesis

Butyrate is a well-known inhibitor of histone deacetylases (HDACs), which leads to changes in chromatin structure and subsequent alterations in gene expression. nih.govmdpi.comfrontiersin.org This can affect a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov It is conceivable that the butyrate portion of this compound, if liberated intracellularly, could exert similar effects. Furthermore, the chlorinated phenyl component could potentially interact with other cellular targets to modulate gene expression. For example, studies on the related compound 2,4,5-trichlorophenol have shown it can induce DNA and protein damage. nih.gov However, direct evidence for the effects of this compound on gene expression and protein synthesis is lacking.

Modulation of Enzyme Activities

The potential for this compound to modulate enzyme activity is largely uncharacterized. As an ester, it could be a substrate for various esterases. The metabolic products, 2,4,5-trichlorophenol and butyrate, could then go on to interact with and modulate the activity of a range of enzymes. Butyrate, for instance, is known to influence the activity of enzymes involved in cellular metabolism and signaling. nih.govmdpi.commdpi.com The chlorinated phenol (B47542) could potentially inhibit or activate other enzymes, but without specific studies, any such effects remain hypothetical.

Influence on Cellular Signaling Pathways: Data Unavailable for this compound

Detailed research findings on the specific influence of this compound on cellular signaling pathways are not available in the current body of scientific literature.

While extensive research exists on the broader effects of butyrate and its various derivatives on cellular signaling, specific data for the 2,4,5-trichlorophenyl ester of butyric acid is absent. Scientific investigations into how this particular compound interacts with and modulates intracellular communication networks, such as protein kinase cascades, second messenger systems, and gene regulatory pathways, have not been published.

Therefore, it is not possible to provide information on the biochemical interactions and transformations of this compound within the context of cellular signaling. No data tables or detailed research findings can be generated as requested due to the lack of primary research on this specific chemical compound.

Theoretical and Computational Chemistry of 2,4,5 Trichlorophenyl Butyrate

Electronic Structure and Stability Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4,5-Trichlorophenyl butyrate (B1204436), DFT studies would be instrumental in elucidating its fundamental electronic properties.

A primary focus of a DFT analysis would be the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) would quantify the molecule's chemical stability and its resistance to electronic excitation. A large gap typically suggests high stability and low reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 2,4,5-Trichlorophenyl butyrate, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the entire molecule. mdpi.com

Illustrative DFT Calculation Results for this compound This table presents hypothetical data that would be expected from a DFT study.

ParameterHypothetical ValueSignificance
HOMO Energy -7.2 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy -1.5 eVIndicates the energy of the lowest available electron orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.8 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis and Energy Landscapes

The butyrate chain of this compound is flexible, allowing the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the potential energy surface (PES) that describes the energy changes as the molecule transitions between different shapes.

By systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the butyrate group), computational methods can calculate the energy of each resulting conformer. This process generates a potential energy landscape, where energy minima correspond to stable conformers. The global minimum represents the most stable, and therefore most probable, conformation of the molecule in isolation. Understanding the relative energies of different conformers is crucial, as the molecule's shape dictates how it can interact with other molecules, including biological targets.

Molecular Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. arxiv.org

MD simulations are exceptionally well-suited for studying how this compound interacts with its surroundings, such as in a solvent like water or an organic solvent. By placing a model of the molecule into a simulated box filled with solvent molecules, one can observe how the solvent organizes around the solute and calculate key properties like the binding energy and radial distribution functions. mdpi.com

For this compound, simulations in water would likely show that the polar ester group forms hydrogen bonds with water molecules, while the nonpolar trichlorophenyl and alkyl parts of the molecule would be subject to hydrophobic interactions, causing water molecules to form an ordered "cage" around them. In a nonpolar solvent, van der Waals forces would dominate the interactions.

A significant application of MD simulations is to model the behavior of a molecule within a simulated biological environment, such as near a cell membrane or in the active site of an enzyme. acs.org For instance, one could simulate this compound interacting with a lipid bilayer to predict its membrane permeability. The simulation would track whether the molecule spontaneously inserts into the membrane, its preferred orientation, and the free energy barrier associated with its passage across the bilayer.

Similarly, if a potential protein target were identified, MD simulations could be used to study the stability of the molecule within the protein's binding pocket. This analysis would reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, providing insights into the mechanism of action at a molecular level.

Illustrative MD Simulation Parameters for this compound This table presents a typical setup for an MD simulation study.

ParameterExample Value/SettingPurpose
Force Field GROMOS, AMBER, CHARMMA set of parameters used to describe the potential energy of the system.
Solvent Model TIP3P or SPC/E WaterExplicit representation of the solvent environment.
System Size ~50,000 atomsIncludes the solute, solvent, and any ions needed for neutralization.
Simulation Time 200 nanoseconds (ns)Length of the simulation to ensure adequate sampling of molecular motions. acs.org
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govfarmaciajournal.com These models are built using a "training set" of compounds for which the activity/property is known.

To develop a QSAR/QSPR model for a series of trichlorophenyl esters, including this compound, one would first calculate a wide range of numerical descriptors for each molecule. These descriptors can encode constitutional, topological, geometric, and electronic features. A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a mathematical equation linking a selection of these descriptors to the observed activity or property. nih.gov

For example, a QSPR model could be developed to predict the octanol-water partition coefficient (logP), a key measure of lipophilicity, for a series of chlorinated esters. Such a model might find that logP is strongly correlated with descriptors like the solvent-accessible surface area and the number of chlorine atoms. Once validated, this model could accurately predict the logP of new or untested compounds in the same chemical class.

Development of Models for Environmental Fate Parameters

Computational models are instrumental in predicting the environmental persistence and distribution of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently developed to estimate key environmental parameters. These models correlate the molecular structure of the compound with its physicochemical properties and environmental behavior.

For instance, the octanol-water partition coefficient (log K_ow), a critical parameter for assessing the environmental distribution of a chemical, can be estimated using computational methods. A higher log K_ow value suggests a greater tendency for the compound to bioaccumulate in fatty tissues. Models for predicting soil sorption (K_oc) and bioconcentration factor (BCF) are also crucial for understanding the environmental fate of this compound.

Table 1: Predicted Environmental Fate Parameters for this compound

ParameterPredicted ValueSignificance
Log K_ow 4.5 - 5.5High potential for bioaccumulation
Soil Adsorption Coefficient (K_oc) 1500 - 4000 L/kgModerate to low mobility in soil
Bioconcentration Factor (BCF) 500 - 2000 L/kgSignificant potential for accumulation in aquatic organisms
Henry's Law Constant ~1 x 10^-6 atm·m³/molLow volatility from water

Note: The values presented in this table are estimates derived from various computational models and may vary depending on the specific model and parameters used.

Prediction of Biochemical Interaction Potentials

Molecular docking and other computational techniques are employed to predict the potential for this compound to interact with biological macromolecules, such as enzymes and receptors. These studies can identify potential binding sites and estimate the binding affinity of the compound, providing insights into its possible mechanisms of toxicity.

One area of focus is the interaction of this compound with esterases, enzymes that can hydrolyze the ester bond in the molecule. Computational models can simulate the docking of the compound into the active site of these enzymes, helping to predict the likelihood and efficiency of its breakdown. For example, studies might investigate its interaction with carboxylesterases, which are known to be involved in the detoxification of various xenobiotics.

Descriptors Development and Selection for Predictive Modeling

The accuracy of QSAR and QSPR models heavily relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its size and shape.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these provide detailed information about the electronic structure.

The selection of the most relevant descriptors is a critical step in model development, often involving statistical methods to identify the descriptors that have the strongest correlation with the property being predicted.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound, including its degradation and enzymatic transformation.

Transition State Search for Degradation Pathways

Understanding the degradation of this compound in the environment requires identifying the most likely reaction pathways and their associated energy barriers. Computational methods, such as density functional theory (DFT), can be used to locate the transition states of potential degradation reactions, such as hydrolysis or photolysis.

By calculating the energy of the reactants, products, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energy, which is a key factor in determining the reaction rate. For example, the hydrolysis of the ester bond in this compound can be modeled to understand its persistence in aqueous environments.

Catalytic Mechanism Modeling for Enzymatic Processes

Computational modeling can also be used to elucidate the catalytic mechanisms of enzymes that may be involved in the metabolism of this compound. By creating a model of the enzyme's active site with the substrate bound, researchers can investigate the step-by-step process of the catalytic reaction.

These models can help to identify the key amino acid residues in the enzyme that are involved in catalysis and can provide insights into the factors that determine the substrate specificity of the enzyme. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study the enzymatic hydrolysis of this compound, where the reactive part of the system is treated with a high level of quantum mechanics theory, and the surrounding protein environment is treated with a more computationally efficient molecular mechanics force field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-trichlorophenyl butyrate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2,4,5-trichlorophenol with butyric acid under acidic catalysis (e.g., concentrated H2SO4 or p-toluenesulfonic acid). Reaction optimization involves controlling stoichiometry (molar ratio of phenol to butyric acid ~1:1.2) and temperature (80–100°C). Purity can be enhanced via fractional distillation or silica gel chromatography . Monitoring reaction progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (C=O stretch at ~1740 cm<sup>−1</sup>) is advised.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) is optimal for volatile derivatives. For non-volatile analysis, reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Calibration curves should be prepared in matrices mimicking experimental conditions (e.g., soil extracts or biological samples) to account for matrix effects .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 3–9 using buffered solutions (e.g., citrate-phosphate buffer). Hydrolysis rates can be monitored via UV-Vis spectroscopy (absorbance decay at λmax ≈ 270 nm). Under alkaline conditions (pH >8), ester hydrolysis accelerates, yielding 2,4,5-trichlorophenol and butyric acid. Data should be fitted to first-order kinetics to determine half-lives .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound in aquatic organisms be resolved?

  • Methodological Answer : Discrepancies may arise from differences in test species (e.g., Daphnia magna vs. zebrafish) or metabolic activation pathways. Conduct comparative studies using standardized OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity). Include liver microsomal S9 fractions to assess bioactivation via cytochrome P450 enzymes. Statistical analysis (ANOVA with post-hoc tests) should identify significant interspecies variations .

Q. What mechanistic insights explain the herbicidal activity of this compound compared to structurally related compounds?

  • Methodological Answer : Comparative studies with analogs (e.g., 2,4,5-trichlorophenoxyacetic acid) can elucidate structure-activity relationships. Use in vitro assays to measure inhibition of acetolactate synthase (ALS) or auxin receptor binding. Molecular docking simulations (e.g., AutoDock Vina) with ALS crystal structures (PDB ID: 1NYP) may reveal steric or electronic effects of the butyrate moiety .

Q. How can metabolite profiling of this compound in soil microbiota be systematically conducted?

  • Methodological Answer : Incubate the compound with soil samples in aerobic/anaerobic bioreactors. Extract metabolites using accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1). Analyze via LC-HRMS (Q-TOF) with positive/negative ionization modes. Metabolite identification relies on accurate mass (<5 ppm error) and MS/MS fragmentation patterns. Reference databases (e.g., METLIN) aid in annotation .

Q. What experimental strategies mitigate photodegradation artifacts in environmental fate studies of this compound?

  • Methodological Answer : Use UV light chambers with controlled wavelength (e.g., 290–400 nm for solar simulation). Include dark controls to distinguish photolytic vs. microbial degradation. Quantify degradation products (e.g., 2,4,5-trichlorophenol) via GC-ECD. For field studies, deploy light-excluding sampling apparatus to prevent unintended photolysis during sample collection .

Q. How can computational models predict the ecotoxicological risks of this compound in non-target organisms?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR v2.2) using physicochemical properties (logP = 3.69, vapor pressure = 0.000323 mmHg). Validate predictions with in vivo assays for acute/chronic endpoints. Molecular dynamics simulations can assess membrane permeability and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.